molecular formula C17H19N3O2S B15118986 N-(2-methoxyethyl)-3-(6-phenylimidazo[2,1-b]thiazol-3-yl)propanamide

N-(2-methoxyethyl)-3-(6-phenylimidazo[2,1-b]thiazol-3-yl)propanamide

Cat. No.: B15118986
M. Wt: 329.4 g/mol
InChI Key: BQKAERSUQKEPMX-UHFFFAOYSA-N
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Description

N-(2-Methoxyethyl)-3-(6-phenylimidazo[2,1-b]thiazol-3-yl)propanamide is a synthetic small molecule featuring a propanamide backbone linked to an imidazo[2,1-b]thiazole scaffold substituted with a phenyl group at position 5. The compound’s structure includes a 2-methoxyethyl group on the amide nitrogen, distinguishing it from related derivatives that typically employ shorter acetamide chains (e.g., -CH2CO-) or alternative N-substituents like pyridinyl or piperazinyl groups. The 2-methoxyethyl substituent may enhance solubility or modulate electronic properties compared to bulkier aromatic substituents.

Properties

Molecular Formula

C17H19N3O2S

Molecular Weight

329.4 g/mol

IUPAC Name

N-(2-methoxyethyl)-3-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)propanamide

InChI

InChI=1S/C17H19N3O2S/c1-22-10-9-18-16(21)8-7-14-12-23-17-19-15(11-20(14)17)13-5-3-2-4-6-13/h2-6,11-12H,7-10H2,1H3,(H,18,21)

InChI Key

BQKAERSUQKEPMX-UHFFFAOYSA-N

Canonical SMILES

COCCNC(=O)CCC1=CSC2=NC(=CN12)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-3-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}propanamide typically involves multi-step organic reactions. One common method involves the cyclization of appropriate thioamide and α-haloketone precursors to form the thiazole ring, followed by the introduction of the imidazole ring through a condensation reaction. The final step involves the attachment of the propanamide group via an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-3-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}propanamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of a nitro group can yield an amine.

Scientific Research Applications

N-(2-methoxyethyl)-3-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial, antifungal, and antiviral agent.

    Medicine: Investigated for its potential use in cancer therapy due to its cytotoxic properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-3-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}propanamide involves its interaction with various molecular targets and pathways. The thiazole and imidazole rings can interact with enzymes and receptors, modulating their activity. This can lead to the inhibition of cell proliferation in cancer cells or the disruption of microbial cell membranes.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound belongs to a broader class of imidazo[2,1-b]thiazole derivatives, which exhibit cytotoxic activity against cancer cell lines. Key structural analogs and their properties are summarized below:

Key Observations:

Chain Length and Substituent Effects :

  • The propanamide chain in the target compound introduces a longer alkyl spacer compared to the acetamide derivatives (e.g., 5a, 5l). This may alter binding kinetics or solubility, though biological data are lacking.
  • N-Substituents : Pyridinyl and piperazinyl groups (e.g., 5l, 5m) enhance binding to kinases like VEGFR2, while 2-methoxyethyl may favor hydrogen bonding or reduce steric hindrance.

Substituent Impact on Cytotoxicity :

  • 4-Chlorophenyl substitution (as in 5l) significantly enhances potency (IC50 = 1.4 μM vs. 5.2 μM for sorafenib) .
  • Piperazinyl groups with methoxybenzyl (5l) or fluorobenzyl (5m) substituents modulate selectivity; 5l shows 16-fold selectivity for MDA-MB-231 over HepG2 .

Synthetic Routes: Acetamide analogs are synthesized via condensation of ethyl 2-(2-aminothiazol-4-yl)acetate with bromoacetophenones, followed by amidation . The propanamide variant likely requires a similar approach with a three-carbon backbone.

Research Findings and Trends

  • Structure-Activity Relationship (SAR) :

    • Electron-Withdrawing Groups (e.g., Cl, F) on the phenyl ring improve cytotoxicity and kinase inhibition .
    • N-Substituent Flexibility : Bulky aromatic groups (e.g., pyridinyl, piperazinyl) enhance target engagement but may reduce bioavailability. The 2-methoxyethyl group in the target compound could balance these properties.
  • Potential Advantages of the Target Compound: The 2-methoxyethyl group may confer metabolic stability compared to morpholine or piperazine rings, which are prone to oxidation. The propanamide chain could extend residence time in hydrophobic binding pockets.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing N-(2-methoxyethyl)-3-(6-phenylimidazo[2,1-b]thiazol-3-yl)propanamide and analogs?

  • Methodology : Multi-step organic synthesis often involves coupling imidazo[2,1-b]thiazole scaffolds with functionalized propanamide side chains. Key steps include:

  • Lewis acid-promoted cascade reactions to form intermediates (e.g., Michael acceptors) .
  • Amide bond formation using coupling agents like HBTU or DCC in solvents such as DCM or DMF .
  • Purification : High-performance liquid chromatography (HPLC) and spectroscopic validation (¹H/¹³C NMR, IR, MS) to confirm structure and purity .

Q. How is the cytotoxicity of this compound initially screened in cancer models?

  • Methodology : Standardized cell viability assays (e.g., MTT or SRB) using human cancer cell lines (e.g., HepG2, MDA-MB-231).

  • Protocol : Cells treated with serial dilutions (e.g., 0.1–100 µM) for 48–72 hours, followed by IC₅₀ calculation via nonlinear regression .
  • Controls : Sorafenib or other reference inhibitors to benchmark activity .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide optimization of imidazo[2,1-b]thiazole derivatives for enhanced bioactivity?

  • Methodology : Systematic modification of substituents (e.g., phenyl rings, methoxy groups) to assess impact on cytotoxicity or enzyme inhibition.

  • Example : Replacing the 4-chlorophenyl group with a 4-methoxybenzyl group improved VEGFR2 inhibition by 52% in analog 5l .
  • Tools : Molecular docking (e.g., AutoDock) to predict binding interactions with targets like VEGFR2 or aldose reductase .

Q. How do researchers resolve contradictory cytotoxicity data across different cell lines?

  • Methodology :

  • Dose-response profiling : Compare IC₅₀ values in multiple cell lines (e.g., MDA-MB-231 vs. HepG2) to assess selectivity .
  • Mechanistic studies : Evaluate compound effects on apoptosis (via caspase-3 assays) or cell cycle arrest (flow cytometry) to identify context-dependent activity .

Q. What advanced techniques validate target engagement in enzyme inhibition studies?

  • Methodology :

  • In vitro enzyme assays : Measure aldose reductase (AR) inhibition using DL-glyceraldehyde as a substrate, monitoring NADPH consumption spectrophotometrically .
  • Kinetic analysis : Determine inhibition constants (Kᵢ) and mode of inhibition (competitive/non-competitive) via Lineweaver-Burk plots .

Experimental Design Considerations

Q. What controls are essential in cytotoxicity assays to ensure data reliability?

  • Negative controls : Untreated cells and vehicle-only (e.g., DMSO) groups.
  • Positive controls : Clinically approved agents (e.g., sorafenib for VEGFR2 inhibition) .
  • Replicates : Triplicate experiments with statistical analysis (e.g., ANOVA, p < 0.05) .

Q. How is molecular modeling integrated into lead optimization?

  • Protocol :

  • Docking : Predict binding poses of analogs in target active sites (e.g., VEGFR2 PDB: 4ASD) using software like Schrödinger Maestro .
  • MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (e.g., GROMACS) .

Data Analysis and Interpretation

Q. How are IC₅₀ values interpreted in the context of drug discovery?

  • Guidelines :

  • Potency : IC₅₀ < 1 µM indicates high activity; >10 µM suggests limited therapeutic potential .
  • Selectivity : Ratios of IC₅₀ values (e.g., HepG2/MDA-MB-231 > 16) highlight cancer-specific targeting .

Q. What statistical methods address variability in biological replicates?

  • Approach :

  • Error bars : Represent standard deviation (SD) or standard error of the mean (SEM).
  • Outlier detection : Grubbs’ test to exclude anomalous data points .

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